3-ethoxy-4-hydroxybenzaldehyde;phenylmethanol
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Overview
Description
3-Ethoxy-4-hydroxybenzaldehyde, also known as ethylvanillin, is an organic compound with the molecular formula C9H10O3. It is a white to light yellow crystalline powder with a strong vanilla-like aroma. This compound is widely used as a flavoring agent in the food industry and as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxidation Method: Another method involves the condensation of ortho-ethoxyphenol with glyoxylic acid, followed by heating and oxidation.
Hydrolysis and Chlorination Method: It can also be prepared by the condensation of ortho-ethoxyphenol with trichloroacetaldehyde, followed by hydrolysis and chlorination.
Distillation Method: Additionally, it can be synthesized by the reaction of catechol with ethyl sulfate, followed by distillation, extraction, and fractionation.
Industrial Production Methods
In industrial settings, 3-ethoxy-4-hydroxybenzaldehyde is typically produced through the ethylation of vanillin. This process involves the reaction of vanillin with ethyl acetate in the presence of a base, followed by purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-Ethoxy-4-hydroxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-Ethoxy-4-hydroxybenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethoxy-4-hydroxybenzaldehyde involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress.
Anti-inflammatory Activity: It exerts anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and inhibiting the activation of inflammatory pathways.
Antinociceptive Activity: The compound has been shown to reduce pain perception by interacting with pain receptors and modulating pain signaling pathways.
Comparison with Similar Compounds
3-Ethoxy-4-hydroxybenzaldehyde can be compared with other similar compounds such as vanillin, isovanillin, and 3,4-dimethoxybenzaldehyde:
3,4-Dimethoxybenzaldehyde: This compound has two methoxy groups on the benzene ring and is used in the synthesis of various pharmaceuticals.
The uniqueness of 3-ethoxy-4-hydroxybenzaldehyde lies in its stronger aroma compared to vanillin and its broader range of applications in different fields .
Properties
CAS No. |
123618-04-2 |
---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
3-ethoxy-4-hydroxybenzaldehyde;phenylmethanol |
InChI |
InChI=1S/C9H10O3.C7H8O/c1-2-12-9-5-7(6-10)3-4-8(9)11;8-6-7-4-2-1-3-5-7/h3-6,11H,2H2,1H3;1-5,8H,6H2 |
InChI Key |
MPNAVVIZCHTDRG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=O)O.C1=CC=C(C=C1)CO |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)O.C1=CC=C(C=C1)CO |
123618-04-2 | |
Synonyms |
vanillal S 10026 vanillal S-10026 |
Origin of Product |
United States |
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